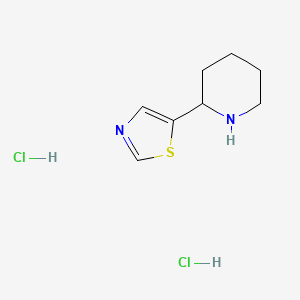

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride

Description

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 1,3-thiazol-5-yl group, stabilized as a dihydrochloride salt. Its molecular formula is C₈H₁₂N₂S·2HCl, with a molecular weight of 229.11 g/mol (derived from analogous compounds in and ). This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole and piperidine derivatives, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C8H14Cl2N2S |

|---|---|

Molecular Weight |

241.18 g/mol |

IUPAC Name |

5-piperidin-2-yl-1,3-thiazole;dihydrochloride |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2;2*1H |

InChI Key |

KLUJQKVNKDZGEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CN=CS2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(1,3-Thiazol-5-yl)piperidine Dihydrochloride

- Structural Difference : The thiazole group is attached to the piperidine ring at the 4-position instead of the 2-position.

- Molecular Formula : C₈H₁₂N₂S·2HCl (same as the target compound).

- For example, the 4-substituted derivative may exhibit different solubility or crystallinity due to packing variations in the solid state .

3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine Dihydrochloride

- Structural Difference : A 2-chloro-thiazole group is connected via a methoxy linker to the piperidine ring.

- Molecular Formula : C₉H₁₅Cl₃N₂OS (MW: 305.65 g/mol).

- Key Properties: The chloro substituent increases electronegativity, enhancing stability against nucleophilic attack.

Functional Group Modifications

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one Dihydrochloride

- Structural Difference: Replaces the piperidine ring with an amino-ketone chain.

- Molecular Formula : C₅H₈N₂OS·2HCl (MW: 213.11 g/mol).

- Key Properties : The absence of the piperidine ring reduces basicity, while the ketone group introduces polarity, affecting solubility and metabolic stability .

{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine Dihydrochloride

- Structural Difference : A 3-methoxyphenyl group is attached to the thiazole, and the piperidine is replaced by a methylamine group.

- Molecular Formula : C₁₁H₁₄N₂OS·2HCl (MW: 293.22 g/mol).

- The methylamine group simplifies synthesis but may reduce conformational rigidity compared to piperidine .

Piperidine Derivatives with Alternative Substituents

4-[(Methylthio)methyl]piperidine Hydrochloride

- Structural Difference : A methylthio-methyl group replaces the thiazole moiety.

- Molecular Formula : C₇H₁₅NS·HCl (MW: 181.73 g/mol).

- However, it lacks the aromatic thiazole’s capacity for resonance stabilization .

1-Ethyl-3-azetidinol Hydrochloride

- Structural Difference : Substitutes piperidine with an azetidine (4-membered ring) and adds an ethyl group.

- Molecular Formula: C₅H₁₂ClNO (MW: 137.61 g/mol).

- The ethyl group improves steric bulk but reduces solubility .

Physicochemical and Pharmacological Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 2-(1,3-Thiazol-5-yl)piperidine diHCl | C₈H₁₄Cl₂N₂S | 229.11 | Balanced basicity and aromaticity; dihydrochloride enhances water solubility | CNS-targeted drug candidates |

| 4-(1,3-Thiazol-5-yl)piperidine diHCl | C₈H₁₄Cl₂N₂S | 229.11 | Altered substitution position affects binding orientation | Enzyme inhibitors |

| 3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine diHCl | C₉H₁₅Cl₃N₂OS | 305.65 | Chlorine enhances stability; methoxy linker improves flexibility | Antibacterial agents |

| 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one diHCl | C₅H₁₀Cl₂N₂OS | 213.11 | Ketone group increases polarity; reduced basicity | Prodrug formulations |

| 4-[(Methylthio)methyl]piperidine HCl | C₇H₁₆ClNS | 181.73 | High lipophilicity; lacks aromaticity | Peripheral nervous system targets |

Biological Activity

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound that combines a thiazole ring with a piperidine moiety. This structural combination is significant in medicinal chemistry due to its diverse biological activities. The thiazole ring, with its nitrogen and sulfur atoms, contributes unique properties, while the piperidine enhances its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring followed by the introduction of the piperidine moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The compound's molecular structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₃Cl₂N₃S |

| Molecular Weight | 236.18 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Molecular docking studies have provided insights into its binding affinities and interaction modes with target proteins. For instance, it has been shown to modulate the activity of specific enzymes, which may lead to therapeutic effects in various disease models.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cellular proliferation in cancer cell lines. It has been linked to the modulation of apoptosis pathways by affecting the expression levels of anti-apoptotic proteins like Mcl-1 .

- Antimicrobial Properties : Compounds containing thiazole rings are known for their antimicrobial effects. The presence of the thiazole moiety in this compound suggests potential activity against various bacterial strains.

- CNS Activity : Some derivatives of thiazole compounds have been studied for their neuroprotective effects and potential use in treating neurological disorders. This aspect warrants further investigation to establish specific effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

- Inhibition of CDK9 : A related thiazole compound was found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of Mcl-1 in human cancer cell lines. This suggests that similar mechanisms could be explored for this compound .

- Cytotoxicity Studies : Research demonstrated that compounds with thiazole structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The effectiveness often correlated with structural modifications and substituents on the thiazole ring .

- Molecular Docking Studies : Computational studies have identified key interactions between this compound and target proteins involved in cancer progression and microbial resistance, providing a basis for further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.